molecular formula C10H21ClN2O3 B2454322 tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride CAS No. 2173991-66-5

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride

Cat. No.: B2454322
CAS No.: 2173991-66-5
M. Wt: 252.74
InChI Key: KJQXOVCOPDTRGE-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQXOVCOPDTRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative. The process often includes the use of protecting groups and specific reaction conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and tert-butanol.

Conditions Reagents Products Key Observations
Acidic (HCl, H₂O)6M HCl, reflux(3-(Hydroxymethyl)pyrrolidin-3-yl)amine hydrochloride + CO₂ + tert-butanolComplete cleavage occurs within 4–6 hours at 80°C, confirmed by NMR monitoring .
Basic (NaOH, H₂O/EtOH)2M NaOH, 60°CFree amine + CO₂ + tert-butanolReaction proceeds slower (8–12 hours) due to partial solubility in aqueous media .

Mechanistic Insights :

  • Acidic hydrolysis follows nucleophilic acyl substitution, where water attacks the carbonyl carbon, leading to carbamic acid intermediate decomposition.

  • Basic conditions deprotonate the carbamate nitrogen, accelerating cleavage via hydroxide ion attack .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to a ketone or carboxylic acid, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Selectivity
KMnO₄H₂O, 0°C, pH 73-Carboxypyrrolidine-3-carboxylic acid65%Over-oxidation to dicarboxylic acid observed .
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT3-Ketopyrrolidine78%Selective ketone formation without over-oxidation .

Notes :

  • Steric hindrance from the pyrrolidine ring influences oxidation rates, with the C3 position being less accessible .

  • The hydrochloride salt’s solubility in polar solvents facilitates aqueous-phase oxidations .

Nucleophilic Substitution at the Hydroxymethyl Position

The -CH₂OH group can be converted to leaving groups (e.g., tosylate) for subsequent substitutions.

Reaction Step Reagents Product Application
TosylationTsCl, pyridine, 0°C3-(Tosyloxymethyl)pyrrolidine derivativeEnables SN2 reactions with amines or thiols .
Azide SubstitutionNaN₃, DMF, 80°C3-AzidomethylpyrrolidineIntermediate for “click chemistry” applications .

Example Reaction Pathway :

  • Tosylation of -CH₂OH enhances leaving-group ability.

  • Substitution with NaN₃ yields an azide, suitable for Cu-catalyzed cycloadditions .

Salt Displacement and Amine Reactivity

The hydrochloride salt’s protonated amine can participate in acid-base equilibria, enabling tailored reactivity.

Condition Reagent Outcome Functionalization
Neutralization (pH 7–8)NaHCO₃, H₂OFree amineEnables alkylation or acylation reactions .
AlkylationCH₃I, K₂CO₃, DMFN-Methylpyrrolidine derivativeImproves lipophilicity for drug design .

Key Consideration :

  • Deprotonation restores nucleophilicity to the pyrrolidine nitrogen, permitting electrophilic substitutions .

Thermal Decomposition

Under elevated temperatures, the compound undergoes thermal degradation, releasing volatile byproducts.

Temperature Environment Major Products Mechanism
150°CN₂ atmosphereIsobutylene, CO₂, pyrrolidine fragmentsRetro-ene reaction and carbamate cleavage.
200°CAirChar residue + H₂OOxidative decomposition dominates .

Comparative Reactivity with Analogues

The stereochemistry and substituent positioning critically influence reactivity:

Compound Key Difference Reactivity Profile
tert-Butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamateMethyl substitution at NReduced hydrolysis rate due to steric hindrance .
tert-Butyl N-[(3S)-3-(hydroxymethyl)piperidin-3-yl]carbamatePiperidine ring (6-membered)Faster oxidation due to reduced ring strain .

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Agents
Research indicates that compounds similar to tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride may exhibit antihypertensive properties. These compounds can act as selective inhibitors of certain receptors involved in blood pressure regulation, potentially leading to new treatments for hypertension .

1.2 Neurological Applications
The compound's structure suggests potential use in treating neurological disorders. Pyrrolidine derivatives are known to interact with neurotransmitter systems, which could be beneficial in developing therapies for conditions such as anxiety and depression. Studies have shown that modifications to the pyrrolidine ring can enhance the pharmacological profile of these compounds .

Drug Formulation

2.1 Solubility Enhancements
this compound can be utilized as a solubilizing agent in drug formulations. Its unique chemical properties allow for improved solubility of poorly water-soluble drugs, thereby enhancing bioavailability and therapeutic efficacy .

2.2 Prodrug Development
This compound can serve as a prodrug, where it is metabolically converted into an active drug form within the body. This strategy can improve the pharmacokinetic properties of drugs, allowing for more effective treatment regimens with reduced side effects .

Chemical Synthesis

3.1 Synthetic Intermediates
In organic synthesis, this compound is valuable as an intermediate in the synthesis of more complex molecules. Its functional groups can undergo various reactions, facilitating the construction of diverse chemical entities used in pharmaceuticals and agrochemicals .

3.2 Chiral Synthesis
The compound's chiral nature makes it an important building block in asymmetric synthesis processes. It can be employed to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity often depends on the specific stereochemistry .

Case Studies and Research Findings

Study/Source Focus Area Findings
WO2010006938A1 Antihypertensive PropertiesIdentified potential pathways for developing antihypertensive agents based on similar structures.
Sigma-Aldrich Drug FormulationDiscussed the compound's role in enhancing solubility and bioavailability of drugs.
PubChem Chiral SynthesisHighlighted its application in producing enantiomerically pure compounds for pharmaceutical use.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to receptor sites .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride is unique due to its specific structural features, such as the presence of a hydroxymethyl group and a pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride (CAS No. 2173991-66-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 2173991-66-5

The compound is hypothesized to exert its biological effects through modulation of various signaling pathways, particularly those involved in neuroprotection and apoptosis. Research indicates that it may interact with neurotransmitter systems and exhibit protective effects against oxidative stress.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds structurally related to this compound. For instance, compounds that activate the ERK/MAPK and PI3K/Akt pathways have shown promise in protecting neuronal cells from oxidative damage. These pathways are crucial for cell survival and proliferation, suggesting that similar mechanisms may be at play for this compound.

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of this compound. It has been suggested that compounds with similar structures can quench free radicals and protect against oxidative stress, which is implicated in various neurodegenerative diseases.

Case Studies

  • Cell Viability Studies : In vitro studies using human neuroblastoma cell lines (e.g., SH-SY5Y) demonstrated that certain derivatives of pyrrolidine compounds could significantly improve cell viability under oxidative stress conditions induced by agents like tert-butyl hydroperoxide (tBHP). The protective effect was associated with reduced apoptosis markers and enhanced mitochondrial membrane potential.
  • Mechanistic Insights : A study focusing on the effects of related compounds reported that activation of the ERK1/2 and Akt signaling pathways was crucial for neuroprotection. The inhibition of these pathways diminished the protective effects, indicating their importance in mediating cellular responses to stress.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects neuronal cells from oxidative stress-induced apoptosis
AntioxidantQuenches free radicals; reduces oxidative damage
Signaling PathwaysActivates ERK/MAPK and PI3K/Akt pathways for cell survival

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